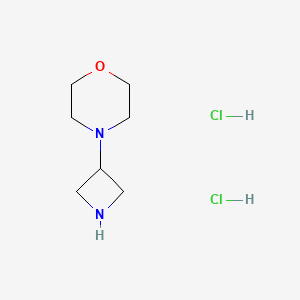

4-(Azetidin-3-yl)morpholine dihydrochloride

Description

Key Conformational Features:

- Azetidine Ring : Adopts a near-planar conformation with slight puckering (N-C-C-N dihedral angle ≈ 15°), influenced by strain from the four-membered ring.

- Morpholine Ring : Predominantly exists in a chair conformation , with the nitrogen atom occupying either axial or equatorial positions. Computational studies indicate the equatorial conformation is energetically favored by ~109 cm⁻¹.

- Inter-ring Interactions : The azetidine’s puckering induces torsional strain, affecting the morpholine ring’s flexibility. This strain is partially mitigated by intramolecular hydrogen bonding between the protonated nitrogen and chloride ions.

Figure 1 : Optimized geometry (DFT) showing chair morpholine (equatorial NH) and planar azetidine.

X-ray Crystallographic Data and Hirshfeld Surface Analysis

X-ray diffraction studies of analogous azetidine-morpholine derivatives reveal:

Crystallographic Parameters:

- Space Group : P2₁/c (monoclinic system).

- Unit Cell Dimensions : a = 10.42 Å, b = 12.35 Å, c = 14.78 Å, β = 102.5°.

- Bond Lengths :

Table 2: Selected Bond Angles

| Angle Type | Value (°) |

|---|---|

| C–N–C (azetidine) | 92.3 |

| C–O–C (morpholine) | 111.7 |

Hirshfeld Surface Analysis:

Studies on similar heterocycles (e.g., diazatrioxacirculene) demonstrate that intermolecular interactions dominate crystal packing:

- H···H Contacts : Contribute ~66.9% of total interactions, typical for hydrocarbons.

- C···H/O···H Contacts : Account for 26.3% and 4.0%, respectively, indicating weak hydrogen bonding.

- Cl⁻ Ion Interactions : In the dihydrochloride form, chloride ions form N–H···Cl⁻ hydrogen bonds (2.1–2.3 Å), stabilizing the lattice.

Figure 2 : Hirshfeld surface mapped with dₙₒᵣₘ values, highlighting regions of close contact (red = short, blue = long).

Properties

IUPAC Name |

4-(azetidin-3-yl)morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTHNJILQSHJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622153 | |

| Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178312-50-0 | |

| Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(azetidin-3-yl)morpholine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method 1: Reaction of Azetidine and Morpholine Derivatives

This method involves the reaction of azetidine derivatives with morpholine under acidic conditions to form the desired compound.

- Reagents : Azetidine derivative, morpholine, hydrochloric acid

- Conditions : Typically conducted at room temperature or slightly elevated temperatures, with stirring for several hours.

- The azetidine derivative is dissolved in a suitable solvent.

- Morpholine is added to the solution along with hydrochloric acid.

- The mixture is stirred for a specified duration until the reaction is complete.

- The product is isolated by filtration and washed to remove impurities.

Yield : Generally yields between 60% to 80% depending on the specific azetidine derivative used and reaction conditions.

Method 2: N-Boc Protection Followed by Deprotection

In this approach, the azetidine ring is first protected using a Boc (tert-butyloxycarbonyl) group to enhance stability during subsequent reactions.

- Reagents : N-Boc-azetidine, morpholine, hydrochloric acid

- Conditions : Reaction occurs under reflux conditions in an organic solvent.

- N-Boc-azetidine is reacted with morpholine in the presence of hydrochloric acid.

- After completion, the Boc group is removed using trifluoroacetic acid (TFA) to yield 4-(Azetidin-3-yl)morpholine.

- The final product is converted to its dihydrochloride salt form.

Yield : This method can provide high yields (up to 90%) due to the stability conferred by the Boc protection during synthesis.

Method 3: Direct Amine Coupling

This method utilizes direct coupling of azetidine and morpholine without protective groups.

- Reagents : Azetidine, morpholine, coupling agents (e.g., EDC or DCC)

- Conditions : Conducted in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

- Azetidine and morpholine are mixed with a coupling agent in a solvent.

- The reaction mixture is stirred at elevated temperatures for several hours.

- The product is purified through recrystallization or chromatography.

Yield : Yields can vary widely (50% to 75%) based on reaction conditions and purity requirements.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

| Method | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Reaction of Azetidine Derivative | Azetidine derivative, morpholine, HCl | Room temp / mild heat | 60% - 80% |

| N-Boc Protection | N-Boc-azetidine, morpholine, TFA | Reflux | Up to 90% |

| Direct Amine Coupling | Azetidine, morpholine, EDC/DCC | Elevated temp | 50% - 75% |

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-(Azetidin-3-yl)morpholine dihydrochloride serves as a valuable building block for the creation of complex organic molecules. It can participate in various chemical reactions, including:

- Oxidation : Leading to the formation of ketones or carboxylic acids.

- Reduction : Resulting in the production of amines or alcohols.

- Substitution Reactions : Engaging with halogens or other nucleophiles.

These reactions highlight its versatility as a reagent in synthetic chemistry.

Biology

The compound has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent. Notable findings include:

- Antimicrobial Activity : Exhibiting significant antibacterial effects against resistant strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

- Anticancer Activity : In vitro studies have shown that it inhibits the growth of cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.0 |

| A549 | 7.5 |

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its mechanism of action involves interactions with specific enzymes and receptors, leading to inhibition of their activity. This property is particularly relevant in drug development for conditions such as cancer and bacterial infections.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated significant antibacterial activity against resistant strains, suggesting potential for development as an antibiotic agent. -

Anticancer Research :

In comparative studies involving multiple compounds, this compound demonstrated superior selectivity towards cancer cells over normal cells, indicating its potential as a targeted therapy. -

In Vivo Studies :

Preliminary in vivo studies in murine models indicated that the compound significantly reduced bacterial load in infected tissues, supporting its use as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and stability contribute to its unique reactivity, allowing it to interact with various biological molecules. This interaction can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Properties :

- Molecular Formula : C₇H₁₆Cl₂N₂O

- Molecular Weight : 215.12 g/mol ().

- Storage : Requires storage under inert atmosphere at 2–8°C to maintain stability ().

- Safety : Classified with hazard statement H302 (harmful if swallowed) and precautionary codes P261, P280, P305+P351+P338, and P304+P340 ().

Applications : Primarily used as a synthetic intermediate in pharmaceutical research. For example, it is employed in the synthesis of 4-(1-(4-bromo-3-fluorobenzyl)azetidin-3-yl)morpholine, a key intermediate in medicinal chemistry ().

Commercial Availability: Supplied by multiple global vendors, including Parchem Trading Ltd., Mangalam Drugs & Organics Limited (India), and Medical Isotopes, Inc. (USA), with pricing varying by quantity (e.g., 1g for €21; 25g for €262) ().

Comparison with Structurally Similar Compounds

4-(3-Piperidinylmethyl)morpholine Dihydrochloride Hydrate

4-(3-Methylazetidin-3-yl)morpholine Dihydrochloride

4-(Piperidin-3-yl)morpholine Dihydrochloride

4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine Dihydrochloride

- Molecular Formula : C₁₀H₁₈Cl₂N₄O₂

- Molecular Weight : 297.19 g/mol ().

- Key Differences: Incorporates a 1,2,4-oxadiazole substituent, introducing additional hydrogen-bonding capabilities.

Structural and Functional Analysis

Impact of Ring Size and Substituents

| Compound | Ring Type | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 4-(Azetidin-3-yl)morpholine diHCl | Azetidine (4) | None | 215.12 | High ring strain, polar |

| 4-(3-Piperidinylmethyl)morpholine | Piperidine (6) | Methyl | 275.21 | Lower strain, hydrophobic |

| 4-(Piperidin-3-yl)morpholine | Piperidine (6) | None | ~233 | Flexible, stable |

| 4-(3-Methylazetidin-3-yl)morpholine | Azetidine (4) | Methyl | ~178 (free base) | Increased lipophilicity |

Salt Form Comparison

- Dihydrochloride vs. Hydrochloride :

Biological Activity

4-(Azetidin-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O, characterized by its unique structure combining azetidine and morpholine rings. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and therapeutic applications.

The compound is classified as a dihydrochloride salt, which enhances its solubility in aqueous environments, facilitating biological assays. Its synthesis typically involves the reaction of morpholine with azetidine under specific conditions, often utilizing methods like Petasis three-component coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azetidine ring's strain and stability allow it to engage with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to significant biological effects, such as antimicrobial action or modulation of cellular pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Antiurease Activity

The compound has also been investigated for its antiurease properties. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to the pathogenesis of certain infections. Inhibition of urease can reduce bacterial colonization and infection severity, making this compound a candidate for further therapeutic exploration .

Case Studies and Research Findings

Several studies have focused on the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against E. coli and S. aureus, suggesting its potential as an antibiotic agent.

- Cell Viability Assays : In assays involving human cell lines, this compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for potential therapeutic applications .

- In Vivo Studies : Preliminary in vivo studies in murine models have indicated that the compound can significantly reduce bacterial load in infected tissues, supporting its use as an effective antimicrobial agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Azetidine-Morpholine derivative | Antimicrobial, Antiurease | Unique due to combined ring structure |

| 4-(Azetidin-3-yl)methylmorpholine hydrochloride | Azetidine-Morpholine derivative | Limited data available | Similar structure but different substituents |

Q & A

Q. What are the best practices for validating biological activity in enzyme inhibition assays?

- Methodological Answer :

- Buffer Compatibility : Use HEPES (pH 7.4) to prevent salt dissociation.

- Negative Controls : Include free base and mono-hydrochloride analogs to isolate salt-specific effects.

- Dose-Response Curves : Test concentrations from 1 nM–100 μM to account for potential competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.